molecular formula C19H18FN5O2S B2581187 2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 886958-91-4

2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide

Número de catálogo: B2581187
Número CAS: 886958-91-4
Peso molecular: 399.44
Clave InChI: FPUDICFIIRSXEM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the 1,2,4-triazin-3-ylthioacetamide class, characterized by a triazinone core substituted with a thioether-linked acetamide moiety. Key structural features include:

  • Triazinone scaffold: A 4-amino-5-oxo-4,5-dihydro-1,2,4-triazine ring, which is critical for hydrogen bonding and π-π stacking interactions .
  • 4-Methylbenzyl substituent: Enhances lipophilicity and steric bulk at position 6 of the triazinone ring.

Propiedades

IUPAC Name

2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O2S/c1-12-5-7-13(8-6-12)9-16-18(27)25(21)19(24-23-16)28-11-17(26)22-15-4-2-3-14(20)10-15/h2-8,10H,9,11,21H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUDICFIIRSXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activities, including cytotoxicity, mechanism of action, and structure-activity relationships (SAR), supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N5O2SC_{21}H_{23}N_{5}O_{2}S, with a molecular weight of approximately 433.89 g/mol. The compound features several functional groups, including an amide, a thioether, and a triazine ring, which are crucial for its biological activity. The triazine ring is particularly noteworthy due to its electronic properties that may enhance interaction with biological targets.

PropertyValue
Molecular FormulaC21H23N5O2SC_{21}H_{23}N_{5}O_{2}S
Molecular Weight433.89 g/mol
Structure FeaturesTriazine ring, amide group

The proposed mechanism of action for compounds containing triazine rings often involves DNA intercalation and inhibition of anti-apoptotic proteins like Bcl-2. Molecular docking studies suggest that these compounds can effectively bind to DNA through stacking interactions and fit well into the active sites of target proteins . This dual mechanism could lead to enhanced apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of triazine derivatives is influenced by their structural modifications. For example:

  • Amino Group : Enhances interaction with biological targets.
  • Substituents on the Triazine Ring : Varied substituents can significantly alter the cytotoxicity profile and selectivity towards different cancer cell lines.

Comparative Analysis Table

Compound NameIC50 (μM)Target Cell LineMechanism of Action
P17.1MOLT-4DNA intercalation, Bcl-2 inhibition
P1115.4MCF-7DNA intercalation, Bcl-2 inhibition

Case Studies

In studies involving triazine derivatives, compounds have shown promise in various therapeutic areas:

  • Anticancer Activity : Triazine derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines.
  • Antimicrobial Properties : Some derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, indicating broader applications in infectious diseases .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

The closest analogue identified is 2-[(4-Amino-4,5-dihydro-6-methyl-5-oxo-1,2,4-triazin-3-yl)thio]-N-(2,4-dimethylphenyl)acetamide (CAS RN: 381716-93-4) . Key differences include:

  • Substituent on the triazinone ring: The target compound has a 4-methylbenzyl group at position 6, whereas the analogue has a methyl group.
  • Aryl acetamide substitution : The target compound features a 3-fluorophenyl group, while the analogue uses a 2,4-dimethylphenyl group.
Table 1: Structural Comparison
Feature Target Compound CAS RN 381716-93-4 Analogue
Triazinone Position 6 4-Methylbenzyl Methyl
Acetamide Substituent 3-Fluorophenyl 2,4-Dimethylphenyl
Molecular Weight (g/mol) ~387.4 (estimated) 319.38
Key Functional Groups Thioether, Fluorine, Triazinone Thioether, Methyl, Triazinone

Physicochemical Properties

  • Lipophilicity : The 4-methylbenzyl group in the target compound likely increases logP compared to the methyl-substituted analogue, enhancing membrane permeability .
  • Electron-Withdrawing Effects : The 3-fluorophenyl group may improve stability against oxidative metabolism relative to the dimethylphenyl group in the analogue .

Electronic and Computational Comparisons

While direct data for the target compound are lacking, highlights the use of density functional theory (DFT) to analyze analogous azo compounds. Such methods could predict:

  • HOMO-LUMO gaps : To assess reactivity differences influenced by substituents .

Research Methodologies and Validation

Crystallographic Tools

  • SHELX Suite : Widely used for small-molecule structure refinement (e.g., bond lengths, angles). The target compound’s structure could be resolved using SHELXL for refinement and SHELXS for solution .
  • WinGX : A graphical interface for crystallographic data processing, applicable for validating the target compound’s unit cell parameters .

Structure Validation

  • PLATON/CHECKCIF : Tools like these ensure geometric accuracy (e.g., torsional angles, hydrogen bonding) in reported structures, critical for reliable comparisons .

Key Research Findings and Gaps

  • Structural Insights: The 3-fluorophenyl group in the target compound may enhance target selectivity over non-fluorinated analogues due to stronger dipole interactions.
  • Data Limitations: No experimental bioactivity or solubility data are available in the provided evidence. Further studies using HPLC (for solubility) and enzyme assays (for potency) are recommended.

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction progress be monitored?

The compound can be synthesized via nucleophilic substitution at the triazinyl-thiol position. A typical approach involves coupling a thiol-containing triazine intermediate with an activated acetamide derivative under basic conditions (e.g., potassium carbonate in DMF). Reaction progress should be monitored using thin-layer chromatography (TLC) to confirm intermediate formation and purity .

Q. How should researchers characterize the compound’s purity and structural integrity?

Use a combination of:

  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • NMR spectroscopy (¹H, ¹³C, and DEPT-135) to verify substituent positions and stereochemistry.
  • X-ray crystallography (if crystals are obtainable) for definitive structural elucidation, as demonstrated for analogous triazine derivatives .

Q. What safety protocols are critical when handling this compound?

While specific data for this compound is limited, structurally similar triazine-thioacetamides require:

  • Use of PPE (gloves, lab coats, goggles).
  • Handling in a fume hood to avoid inhalation of fine particles.
  • Storage in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in activity (e.g., antimicrobial potency) may arise from assay conditions (e.g., bacterial strain variability) or compound solubility. Mitigation strategies include:

  • Standardizing assays using CLSI guidelines.
  • Performing dose-response curves with solubilizing agents (e.g., DMSO ≤1% v/v).
  • Validating results with orthogonal methods (e.g., microbroth dilution vs. agar diffusion) .

Q. What experimental designs are optimal for evaluating its pharmacokinetic (PK) properties?

Adopt a randomized block design with split-plot arrangements to control variables:

  • In vitro: Use Caco-2 cell monolayers to assess permeability.
  • In vivo: Employ LC-MS/MS for plasma concentration analysis in rodent models, with sampling intervals aligned with compound half-life (t½) predictions .

Q. How can structure-activity relationships (SAR) guide derivative optimization?

Focus on:

  • Triazine core modifications: Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-methylbenzyl position to enhance metabolic stability .
  • Thioacetamide linker: Replace sulfur with sulfone to improve oxidative stability without compromising target binding .
  • Tabulate results in a SAR matrix (example below):
DerivativeR₁ (Triazine)R₂ (Acetamide)IC₅₀ (µM)LogP
Parent4-methylbenzyl3-fluorophenyl12.52.8
Derivative A4-CF₃-benzyl3-fluorophenyl8.23.1

Q. What computational tools are suitable for predicting environmental toxicity?

Use EPA EPI Suite to estimate biodegradation half-life and bioaccumulation potential. For aquatic toxicity, apply ECOSAR v2.0 models, which are validated for triazine derivatives .

Q. How should researchers validate target engagement in mechanistic studies?

Employ cellular thermal shift assays (CETSA) to confirm binding to putative targets (e.g., dihydrofolate reductase). Pair with RNAi knockdown to observe phenotypic rescue effects, ensuring specificity .

Data Contradiction Analysis

Q. Why might solubility predictions conflict with experimental observations?

Computational tools (e.g., ALOGPS) may underestimate solubility due to:

  • Polymorphism: Crystalline vs. amorphous forms.
  • Self-association: Aggregation in aqueous buffers. Validate experimentally via dynamic light scattering (DLS) and equilibrium solubility assays .

Key Notes for Methodological Rigor

  • Synthesis: Optimize reaction stoichiometry to minimize byproducts (e.g., disulfide formation) .
  • Biological Testing: Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and report MIC/MBC values .
  • Data Reporting: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in public repositories (e.g., PubChem) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.